

An In-depth Technical Guide to the Spectral Analysis of Rigidone

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Compound of Interest

Compound Name: *Rigidone*

Cat. No.: *B1197351*

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral analysis of **Rigidone** (IUPAC name: 3-hydroxy-5-methyl-2-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione). Due to the absence of publicly available experimental spectral data for **Rigidone**, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra based on its chemical structure. Furthermore, this guide outlines detailed experimental protocols for acquiring NMR, MS, and IR data for a novel organic compound like **Rigidone**. Visual diagrams are provided to illustrate key experimental workflows.

Introduction

Rigidone is a quinone derivative with the molecular formula $C_{15}H_{20}O_3$. Understanding its chemical structure and purity is paramount for its potential development as a therapeutic agent. Spectroscopic techniques such as NMR, MS, and IR are essential tools for the structural elucidation and characterization of novel compounds. This guide serves as a foundational resource for researchers undertaking the analysis of **Rigidone**.

Predicted Spectral Data of Rigidone

The following tables summarize the predicted spectral data for **Rigidone** based on its molecular structure. These predictions are derived from established principles of organic spectroscopy.

Predicted ^1H NMR Spectral Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Rigidone**



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Predicted ^{13}C NMR Spectral Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Rigidone**



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Predicted Mass Spectrometry (MS) Data

Table 3: Predicted m/z Peaks for **Rigidone** (Electron Ionization)



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Predicted Infrared (IR) Spectral Data

Table 4: Predicted IR Absorption Bands for **Rigidone**



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Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral analysis of **Rigidone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **Rigidone**.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of purified **Rigidone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution and lineshape.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30° , acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Rigidone**.

Methodology (Electron Ionization - EI):

- Sample Preparation:
 - Ensure the sample of **Rigidone** is pure and dry.
 - Dissolve a small amount (sub-milligram) in a volatile solvent (e.g., methanol, dichloromethane) if using a direct insertion probe, or prepare for GC-MS analysis if appropriate.
- Instrument Setup:
 - Use a mass spectrometer equipped with an electron ionization source.
 - Typical EI conditions: electron energy of 70 eV, ion source temperature of 200-250 °C.
 - Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA).
- Data Acquisition:
 - Introduce the sample into the ion source.

- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- Data Analysis:
 - Identify the molecular ion peak ($M^{+\bullet}$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Correlate the fragmentation pattern with the proposed structure of **Rigidone**.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Rigidone**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small amount of solid, purified **Rigidone** directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrument Setup:
 - Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.
 - Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands (in cm^{-1}).

- Assign these bands to the functional groups present in **Rigidone** (e.g., -OH, C=O, C=C).

Visualized Workflows

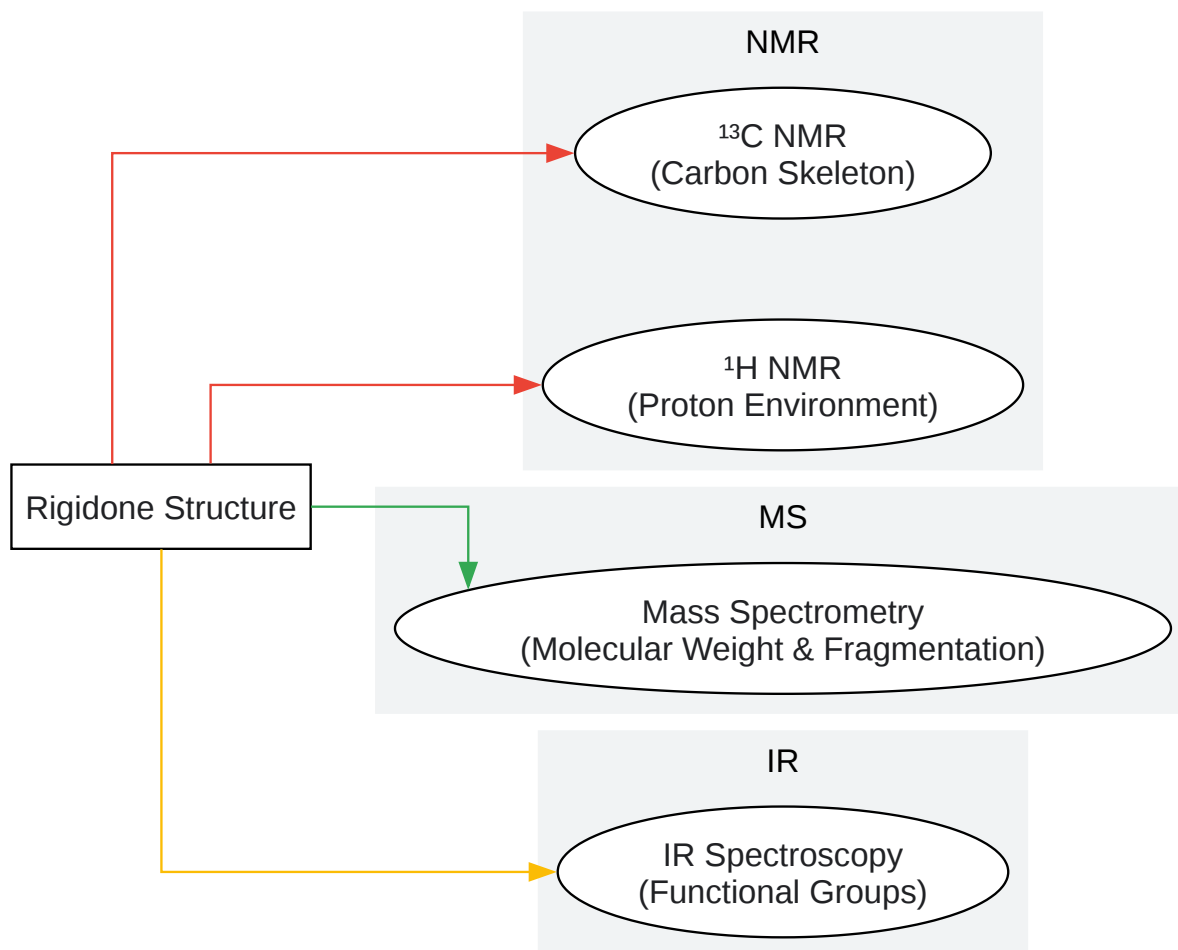
The following diagrams illustrate the general workflows for the spectral analysis of a novel compound like **Rigidone**.



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